H-Lys-OMe.2HCl

Description

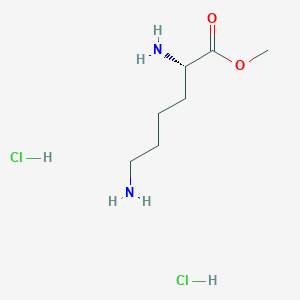

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2,6-diaminohexanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZCBVCQHOJXDR-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180952 | |

| Record name | Methyl L-lysinate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Methyl L-lysinate dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26348-70-9 | |

| Record name | Methyl L-lysinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026348709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-lysinate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-lysinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Lys-OMe·2HCl: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

H-L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl) is a pivotal derivative of the essential amino acid L-lysine, widely utilized as a fundamental building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This technical guide provides a comprehensive overview of its core properties, including detailed physical and chemical characteristics, spectroscopic data, and established experimental protocols for its application.

Core Properties

H-Lys-OMe·2HCl is a white to off-white crystalline powder. The presence of the methyl ester serves as a protecting group for the carboxylic acid functionality of lysine (B10760008), while the dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

Physicochemical Properties

The fundamental physicochemical properties of H-Lys-OMe·2HCl are summarized in the table below, compiled from various chemical suppliers. These values represent typical specifications and may vary slightly between different commercial sources.

| Property | Value | References |

| Chemical Formula | C₇H₁₆N₂O₂·2HCl | [1][2] |

| Molecular Weight | 233.14 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 192 - 197 °C | [1] |

| Solubility | Highly soluble in water | [1] |

| Optical Rotation | +13° to +19° ([α]²⁰/D, c=5 in H₂O) | [1][2] |

| Purity | Typically >98% | [1][2] |

| Hygroscopicity | Hygroscopic | [1] |

Chemical Structure

The chemical structure of H-L-Lysine methyl ester dihydrochloride features a chiral center at the alpha-carbon, the L-configuration being the naturally occurring and most commonly used form in peptide synthesis. The primary epsilon-amino group and the alpha-amino group are both protonated in the dihydrochloride salt.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of H-Lys-OMe·2HCl. Below are the expected spectroscopic data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O): The proton NMR spectrum of H-Lys-OMe·2HCl in deuterium (B1214612) oxide would exhibit characteristic signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and ester groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.1 | Triplet | α-CH |

| ~3.8 | Singlet | -OCH₃ |

| ~3.0 | Triplet | ε-CH₂ |

| ~1.9 | Multiplet | β-CH₂ |

| ~1.7 | Multiplet | δ-CH₂ |

| ~1.5 | Multiplet | γ-CH₂ |

¹³C NMR (D₂O): The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O (ester) |

| ~55 | α-CH |

| ~53 | -OCH₃ |

| ~40 | ε-CH₂ |

| ~31 | β-CH₂ |

| ~28 | δ-CH₂ |

| ~23 | γ-CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of H-Lys-OMe·2HCl reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2800 (broad) | N-H stretching (amine hydrochlorides), C-H stretching |

| ~1740 | C=O stretching (ester) |

| ~1580 | N-H bending (amines) |

| ~1250 | C-O stretching (ester) |

Experimental Protocols

H-Lys-OMe·2HCl is a versatile reagent primarily used in peptide synthesis. Its application spans both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, H-Lys-OMe·2HCl can be utilized as the initial amino acid to be coupled to a resin, or it can be incorporated within a peptide sequence. The methyl ester of the C-terminus is typically cleaved during the final deprotection and cleavage from the resin.

Protocol for Coupling of an N-Fmoc Protected Amino Acid to H-Lys-OMe·2HCl on a Solid Support (e.g., Rink Amide Resin):

This protocol assumes the desired peptide has H-Lys-OMe at the C-terminus, which is then elongated. For this to be practical, the lysine derivative would first need its alpha-amino group protected (e.g., with Fmoc) and then be coupled to the resin. A more common scenario is coupling a protected lysine to a growing peptide chain. However, to illustrate the reactivity of the free amino groups, a hypothetical coupling to a resin-bound H-Lys-OMe is described.

-

Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Deprotection of Resin (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to deprotect the amine group. Wash the resin thoroughly with DMF.

-

Activation of the Incoming Amino Acid: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to neutralize the dihydrochloride salt of the resin-bound lysine and facilitate the coupling reaction.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete reaction.

Solution-Phase Peptide Synthesis (LPPS)

In solution-phase synthesis, H-Lys-OMe·2HCl is a valuable starting material where the methyl ester provides temporary protection of the C-terminus.

Protocol for Coupling of Boc-Gly-OH with H-Lys-OMe·2HCl:

-

Reactant Preparation: Dissolve H-Lys-OMe·2HCl (1 equivalent) and Boc-Gly-OH (1.1 equivalents) in a suitable aprotic solvent such as DMF or DCM.

-

Neutralization: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.2 equivalents), to the reaction mixture to neutralize the dihydrochloride and the carboxylic acid.

-

Coupling Agent Addition: Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to suppress racemization and improve coupling efficiency. The reaction is typically cooled in an ice bath before the addition of DCC to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: The dicyclohexylurea (DCU) byproduct, which is insoluble in DCM, can be removed by filtration. The filtrate is then typically washed successively with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃) to remove excess unreacted acid and HOBt, and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting product, Boc-Gly-Lys-OMe, can be further purified by column chromatography.

Safety and Handling

H-Lys-OMe·2HCl is an irritant to the skin, eyes, and respiratory system.[1] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry, and inert atmosphere.[1]

Applications

The primary application of H-Lys-OMe·2HCl is as a precursor in the synthesis of peptides and peptidomimetics.[1] The presence of the reactive epsilon-amino group allows for side-chain modifications, such as pegylation, biotinylation, or the attachment of fluorescent labels. It is also used in the synthesis of various pharmaceutical compounds and as an intermediate in the production of specialty chemicals.[1]

Conclusion

H-L-Lysine methyl ester dihydrochloride is a cornerstone reagent for researchers and professionals in the fields of peptide chemistry and drug discovery. Its well-defined properties, commercial availability in high purity, and versatility in both solid-phase and solution-phase synthesis make it an indispensable tool. A thorough understanding of its characteristics and handling requirements, as outlined in this guide, is paramount for its successful and safe application in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to L-Lysine Methyl Ester Dihydrochloride (B599025)

Abstract

L-lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-lysine, widely utilized as a fundamental building block in organic and medicinal chemistry. Its enhanced solubility and reactivity compared to the parent amino acid make it an invaluable intermediate in peptide synthesis, the development of cationic surfactants, and the formation of hydrogels for drug delivery and cell scaffolding.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams to support advanced research and development.

Chemical Structure and Properties

L-lysine methyl ester dihydrochloride is the dihydrochloride salt of the methyl ester of L-lysine. The core structure consists of an L-lysine molecule where the carboxylic acid group has been esterified with a methyl group. The presence of two amine groups (the alpha-amino and epsilon-amino groups) allows for the formation of a dihydrochloride salt, which significantly enhances the compound's stability and solubility in aqueous solutions.[1]

The IUPAC name for the parent compound is methyl (2S)-2,6-diaminohexanoate.[4] The dihydrochloride salt form is explicitly named L-lysine methyl ester dihydrochloride.

Structural Representation

A logical diagram of the molecule's functional groups is presented below. This representation illustrates the connectivity of the key chemical moieties.

Caption: Logical diagram of L-lysine methyl ester dihydrochloride functional groups.

Physicochemical Data

The quantitative properties of L-lysine methyl ester dihydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 26348-70-9 | [1][5][6] |

| Molecular Formula | C₇H₁₆N₂O₂ · 2HCl (or C₇H₁₈Cl₂N₂O₂) | [1][2][5][6] |

| Molecular Weight | 233.13 g/mol (or 233.14 g/mol ) | [1][2][4][5][6] |

| Appearance | White to off-white or pale cream crystalline powder | [1][2] |

| Purity | ≥98.0% to ≥99% | [1][2][5][7] |

| Melting Point | 192 - 196 °C or 213-215°C | [1][3] |

| Solubility | Soluble in water and methanol (B129727) | [3] |

| Optical Rotation [α]D²⁰ | +13.0° to +19.0° (c=5, H₂O) or +23° ± 2° (c=1, MeOH) | [1][7] |

| Storage Temperature | 0 - 8 °C or -20 °C | [1][5] |

| InChI Key | SXZCBVCQHOJXDR-ILKKLZGPSA-N | [2][4] |

| SMILES String | COC(=O)--INVALID-LINK--N.Cl.Cl | [4][5] |

Synthesis and Experimental Protocols

The most common method for synthesizing L-lysine methyl ester dihydrochloride is the direct esterification of L-lysine hydrochloride in methanol, with an acid catalyst such as hydrochloric acid or thionyl chloride. A trimethylchlorosilane (TMSCl) mediated esterification in methanol at room temperature also provides an efficient route.[8][9]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of L-lysine methyl ester dihydrochloride via Fischer esterification.

Caption: General workflow for the synthesis of L-lysine methyl ester dihydrochloride.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from a documented synthesis procedure.[10]

Materials:

-

L-lysine hydrochloride (182.6 g)

-

Methanol (182.6 g)

-

Concentrated Hydrochloric Acid (87.3 g)

-

Toluene (for azeotropic removal of water, if necessary)

Apparatus:

-

Round-bottom flask of appropriate size

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Charge the round-bottom flask with L-lysine hydrochloride (182.6 g) and methanol (182.6 g).

-

While stirring, slowly add concentrated hydrochloric acid (87.3 g) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for the prescribed duration (e.g., 10-20 hours) to drive the esterification to completion.[3][11]

-

After the reaction period, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold methanol or another suitable solvent to remove residual impurities.

-

Dry the collected L-lysine methyl ester dihydrochloride solid under vacuum to obtain the final product.

Results:

-

This procedure can yield the product in high purity (e.g., 96.6%) and good yield (e.g., 81.3%).[10] The final product is typically a white solid.

Applications in Research and Development

L-lysine methyl ester dihydrochloride is a versatile reagent with several key applications in scientific research and pharmaceutical development.

-

Peptide Synthesis: It serves as a crucial building block.[1] The methyl ester protects the carboxyl group of lysine (B10760008), allowing for selective coupling reactions through its free amino groups.

-

Drug Development: Its structure is incorporated into various pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

-

Cationic Surfactants and Hydrogels: It is used in the production of lysine-based cationic surfactants and in the formation of hydrogels, which have applications in drug delivery and tissue engineering.[2][3]

-

Nutritional Supplements: It is explored for use in dietary supplements to enhance amino acid profiles and potentially improve muscle growth and recovery.[1]

Logical Flow in Peptide Synthesis

The diagram below outlines the role of L-lysine methyl ester dihydrochloride in a standard peptide synthesis workflow.

Caption: Role of L-lysine methyl ester in a typical dipeptide synthesis workflow.

Spectroscopic and Safety Information

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR data are used to confirm the structure. The ¹H NMR spectrum typically shows a characteristic singlet for the methyl ester protons around 3.79 ppm and signals for the various methylene (B1212753) and methine protons of the lysine backbone.[9] ¹³C NMR spectra are also available for structural verification.[12][13]

Safety and Handling:

-

Hazards: The compound may cause skin and serious eye irritation.[4] It is classified as a combustible solid.[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (e.g., N95), should be worn during handling.[5]

-

Storage: Store in a cool, dry place, often in a freezer at -20°C, under an inert atmosphere as the material can be hygroscopic.[3][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Lysine methyl ester dihydrochloride, 99% | CymitQuimica [cymitquimica.com]

- 3. Methyl L-lysinate dihydrochloride | 26348-70-9 [chemicalbook.com]

- 4. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L -Lysine methyl ester 26348-70-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. L-Lysine Methyl Ester Dihydrochloride 26348-70-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. US4154956A - Method for producing lysine ester - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to H-Lys-OMe.2HCl (CAS: 26348-70-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-OMe.2HCl, chemically known as L-Lysine methyl ester dihydrochloride (B599025), is a versatile and widely utilized amino acid derivative in the fields of peptide synthesis, drug discovery, and biochemical research.[1][2] Its structure, featuring a protected carboxylic acid group as a methyl ester and two protonated amine groups in a dihydrochloride salt form, makes it an invaluable building block for the synthesis of complex peptides and other lysine-containing molecules.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and its role in significant biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder that is highly soluble in water.[1][3] The dihydrochloride salt form enhances its stability, shelf-life, and handling characteristics, making it a preferred reagent in both research and manufacturing settings.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 26348-70-9 | [1][3] |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl | [1][3] |

| Molecular Weight | 233.14 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 197 - 215 °C | [1][3] |

| Solubility | Highly soluble in water | [1] |

| Storage Temperature | Room temperature, ideally <15 °C, in a sealed container under inert gas | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Applications in Research and Development

The primary application of this compound lies in its role as a synthon in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).[1][4] The methyl ester protection of the carboxylic acid allows for selective reactions at the amino groups, enabling the controlled elongation of peptide chains.[1]

Beyond peptide synthesis, this compound serves as a precursor for:

-

Prodrug Preparation: The modification of the lysine (B10760008) side chain can be leveraged to create prodrugs with improved pharmacokinetic properties.[1]

-

Amino Acid Modification: It is a key starting material for the synthesis of various lysine derivatives used in biochemical and pharmaceutical research.[1][5]

-

Bioconjugation Research: The reactive amino groups are amenable to conjugation with other molecules, such as fluorescent labels or drug moieties.[1]

Experimental Protocols

While specific protocols can vary based on the desired final product and the scale of the synthesis, the following sections provide detailed methodologies for the common applications of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized workflow for the incorporation of a lysine residue using a derivative of this compound (e.g., Fmoc-Lys(Boc)-OH, which would be synthesized from H-Lys-OH) in a standard Fmoc-based solid-phase peptide synthesis. The initial loading of the first amino acid onto the resin is a critical step.[6][7] The subsequent cycles involve deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.[6][8]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS (Fmoc Strategy):

-

Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

-

First Amino Acid Loading:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) in DCM with a base such as N,N-diisopropylethylamine (DIPEA).[9]

-

Add the amino acid solution to the swelled resin and agitate for 1-2 hours.[9]

-

To cap any unreacted sites on the resin, treat with a mixture of DCM, methanol, and DIPEA.[6]

-

-

Fmoc Deprotection:

-

Coupling of the Next Amino Acid (e.g., Fmoc-Lys(Boc)-OH):

-

In a separate vessel, activate the next Fmoc-protected amino acid (in this case, a protected lysine derivative) by dissolving it in DMF with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA).[10]

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 15 minutes.[6]

-

Wash the resin with DMF.[6]

-

-

Repeat Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.[6]

-

Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[10]

-

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as high-performance liquid chromatography (HPLC).[8]

Solution-Phase Peptide Synthesis (Boc Strategy)

Solution-phase synthesis offers advantages for large-scale production. The following is a general protocol for the synthesis of a dipeptide using this compound and a Boc-protected amino acid.

Caption: General workflow for Solution-Phase Peptide Synthesis.

Detailed Protocol for Solution-Phase Dipeptide Synthesis:

-

Neutralization of this compound: Dissolve this compound in a suitable solvent (e.g., DMF or DCM) and neutralize the dihydrochloride salt by adding a base such as DIPEA or triethylamine (B128534) (TEA) until the pH is neutral or slightly basic.

-

Activation of the Boc-Amino Acid: In a separate flask, dissolve the N-terminally Boc-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent (e.g., DCM or THF). Stir the mixture at 0°C for about 30 minutes to form the activated ester.

-

Coupling Reaction: Add the neutralized H-Lys-OMe solution to the activated Boc-amino acid solution. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., dilute HCl) to remove unreacted amine, followed by a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude dipeptide can be purified by crystallization or column chromatography.

-

Optional Boc Deprotection: To elongate the peptide chain further, the Boc protecting group can be removed by treatment with an acid such as TFA or a solution of HCl in an organic solvent.[11]

Role in Biological Signaling Pathways

Lysine residues in proteins are hubs for a variety of post-translational modifications (PTMs) that are critical for regulating cellular processes.[12][13] These modifications, including acetylation, methylation, and ubiquitination, can alter a protein's function, localization, and interactions with other molecules.[2]

Histone Modification and Gene Regulation

In the context of epigenetics, the post-translational modification of lysine residues on histone tails plays a pivotal role in regulating chromatin structure and gene expression.[14][15]

-

Acetylation: The acetylation of lysine residues on histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge.[14] This reduces the electrostatic interaction between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene expression.[14] This process is reversed by histone deacetylases (HDACs).[4]

-

Methylation: Lysine methylation, carried out by histone methyltransferases (KMTs), can lead to either gene activation or repression, depending on the specific lysine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).[16][17] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of H3K9 is linked to gene silencing.[5][17]

Caption: Regulation of gene expression by histone lysine acetylation and methylation.

Ubiquitin-Proteasome Pathway and Protein Degradation

Ubiquitination is another critical PTM that targets lysine residues.[18] The covalent attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) to a substrate protein serves as a signal for various cellular events.[18][19] Polyubiquitination, in particular, is a primary signal for targeting proteins for degradation by the proteasome.[18][19] This process is essential for maintaining protein homeostasis and removing misfolded or damaged proteins.[19]

The ubiquitination process involves a three-enzyme cascade:[18][19]

-

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin ligase): Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Safety and Handling

This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[1] Disposal should be in accordance with local and national chemical regulations.[1]

Conclusion

This compound is a cornerstone reagent for scientists and researchers engaged in peptide chemistry and drug development. Its well-defined chemical properties and versatility make it an essential tool for constructing complex peptides and other bioactive molecules. A thorough understanding of its handling, applications, and the biological significance of the lysine residue it provides is crucial for its effective use in advancing scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Epigenetics - Wikipedia [en.wikipedia.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide [scholarlycommons.pacific.edu]

- 9. peptideweb.com [peptideweb.com]

- 10. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Post-translational modification - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. [PDF] Histone methylation versus histone acetylation: new insights into epigenetic regulation. | Semantic Scholar [semanticscholar.org]

- 17. Role of Histone H3 Lysine 4 Methylation in Chromatin Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: L-Lysine Methyl Ester Dihydrochloride (H-Lys-OMe·2HCl)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl) is a pivotal amino acid derivative extensively utilized in biochemical research and pharmaceutical development. Its unique chemical structure, featuring a methyl-esterified carboxyl group and a dihydrochloride salt form, offers significant advantages in peptide synthesis and other bioconjugation applications. This document provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for H-Lys-OMe·2HCl, serving as a technical resource for professionals in the field.

Physicochemical Properties

H-Lys-OMe·2HCl is a white to off-white crystalline powder. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various experimental settings.[1][2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 233.13 g/mol - 233.14 g/mol | [1][3] |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl | [1] |

| CAS Number | 26348-70-9 | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 197 °C | [1] |

| Solubility | Highly soluble in water | [1] |

| Specific Rotation | +13° to +19° ([α]₂₀/D, c=5, H₂O) | [1] |

| Purity | >98% | [1] |

Core Applications in Research and Development

H-Lys-OMe·2HCl is a fundamental building block in the synthesis of peptides and peptidomimetics, which are paramount in drug discovery and development.[2] Its primary applications stem from the strategic protection of the carboxyl group, which allows for controlled peptide chain elongation.

Peptide Synthesis

This amino acid derivative is compatible with both solution-phase and solid-phase peptide synthesis (SPPS) protocols.[1] The methyl ester protection of the C-terminus prevents unwanted side reactions, ensuring the sequential and orderly addition of amino acids to the growing peptide chain.[1] It is compatible with common protecting group strategies in SPPS, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[1]

Drug Development and Biochemical Research

In pharmaceutical development, H-Lys-OMe·2HCl serves as a precursor for the synthesis of complex therapeutic peptides and other pharmaceutical agents.[2] Its incorporation can influence the pharmacokinetic properties of a drug candidate. Researchers also utilize this compound in studies related to protein synthesis and enzyme activity to gain insights into cellular mechanisms.[2]

Experimental Protocols: A Focus on Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized workflow for the use of H-Lys-OMe·2HCl in Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

H-Lys-OMe·2HCl

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

Generalized SPPS Workflow

-

Resin Preparation: The solid support resin is swelled in a suitable solvent like DMF.

-

First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. If lysine (B10760008) is the C-terminal residue, an appropriately protected lysine derivative is used.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a deprotection reagent, exposing a free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid, which could be H-Lys-OMe·2HCl (with its alpha-amino group typically protected with Fmoc for SPPS), is activated by a coupling reagent and then added to the resin to react with the free amine.

-

Chain Elongation: The deprotection and coupling steps are repeated iteratively to build the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Visualizing the Role of H-Lys-OMe·2HCl in SPPS

The following diagram illustrates a simplified workflow of solid-phase peptide synthesis, indicating the stage where an amino acid derivative like H-Lys-OMe·2HCl (appropriately protected) would be incorporated.

References

Technical Guide: Aqueous Solubility of H-Lys-OMe·2HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the aqueous solubility of L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe·2HCl), a critical parameter for its application in research, particularly in peptide synthesis and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

Core Topic: Solubility of H-Lys-OMe·2HCl in Water

L-Lysine methyl ester dihydrochloride is an amino acid derivative widely used as a building block in peptide synthesis.[1][2] Its dihydrochloride salt form enhances its stability and aqueous solubility.[1] While widely cited as "soluble" or "highly soluble" in water, precise quantitative data is essential for reproducible experimental design.[1][3]

Quantitative Solubility Data

The aqueous solubility of H-Lys-OMe·2HCl has been calculated, providing a valuable benchmark for researchers. The data is summarized in the table below.

| Parameter | Value | Unit | Method | Source |

| Water Solubility | 7.36 | mg/mL | Calculated (ESOL) | [4] |

| Water Solubility | 0.0316 | mol/L | Calculated (ESOL) | [4] |

| Qualitative Solubility | Soluble / Highly Soluble | - | Experimental | [1][3] |

ESOL (Estimated Solubility) is a topological method for predicting solubility.

Experimental Protocol: Determination of Aqueous Solubility

A definitive experimental protocol for determining the aqueous solubility of H-Lys-OMe·2HCl is crucial for verifying calculated values and for quality control. The following is a detailed methodology based on the gravimetric method, a standard procedure for determining the solubility of amino acids and their salts.[5][6][7]

Principle

The gravimetric method involves preparing a saturated solution of the solute (H-Lys-OMe·2HCl) in a solvent (water) at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.[7]

Materials and Equipment

-

H-Lys-OMe·2HCl (high purity)

-

Deionized or distilled water

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled water bath or incubator

-

Volumetric flasks (various sizes)

-

Pipettes (calibrated)

-

Evaporating dish or weighing boats (pre-weighed)

-

Drying oven

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Spatula

-

Beakers

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of H-Lys-OMe·2HCl to a known volume of deionized water in a beaker or flask. The excess solid should be clearly visible.

-

Place the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure undissolved solid remains.

-

-

Sample Collection:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle.

-

Carefully draw a precise volume (e.g., 10 mL) of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without degrading the H-Lys-OMe·2HCl (e.g., 60-80 °C).

-

Continue drying until a constant weight is achieved, indicating all the water has evaporated. This can be confirmed by sequential weighings.

-

Record the final weight of the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved H-Lys-OMe·2HCl by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in the desired units (e.g., g/L, mg/mL).

-

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Lys-OMe·2HCl is a fundamental reagent in solid-phase peptide synthesis (SPPS), where it serves as a lysine (B10760008) building block. The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

References

- 1. H-Lys-OMe.2HCl - SRIRAMCHEM [sriramchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Lysine methyl ester dihydrochloride, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. H-Lys-OMe·2HCl | this compound | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 5. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

The Hygroscopic Nature of H-Lys-OMe.2HCl: A Technical Guide for Researchers and Drug Development Professionals

Introduction: L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a crucial building block in peptide synthesis and various pharmaceutical applications. Its inherent hygroscopicity, the tendency to attract and absorb moisture from the atmosphere, presents significant challenges in handling, storage, and formulation development. Understanding and quantifying this property is paramount for ensuring the stability, efficacy, and safety of resulting therapeutic products. This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of this compound, including experimental protocols for its characterization and the implications for drug development.

Physicochemical Properties and Hygroscopicity

This compound is a white to off-white crystalline powder. The presence of two hydrochloride salts enhances its solubility in aqueous solutions, a desirable characteristic for many applications. However, these ionic salt forms also contribute significantly to its hygroscopic nature. The absorption of atmospheric moisture can lead to physical changes such as deliquescence (dissolving in the absorbed water to form a solution), caking, and altered flow properties, as well as chemical degradation through hydrolysis of the methyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆N₂O₂·2HCl | [Generic supplier data] |

| Molecular Weight | 233.14 g/mol | [Generic supplier data] |

| Appearance | White to off-white crystalline powder | [Generic supplier data] |

| Hygroscopicity | Hygroscopic | [Generic supplier data] |

| Storage | Store sealed, in a cool, dry, inert, and dark place, protected from moisture. | [Generic supplier data] |

Quantitative Analysis of Hygroscopicity

Table 2: Illustrative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Amino Acid (L-Lysine)[1]

| Relative Humidity (%) | % Change in Mass (Sorption) | % Change in Mass (Desorption) | Observations |

| 0 | 0.00 | 0.55 | Initial dry weight. |

| 10 | 0.45 | 0.55 | Onset of significant water uptake. |

| 20 | 0.55 | 0.55 | Formation of a stable hydrate (B1144303). |

| 30 | 0.56 | 0.56 | |

| 40 | 0.58 | 0.58 | |

| 50 | 1.10 | 1.12 | Further water uptake, potential for second hydrate formation. |

| 60 | 1.15 | 1.15 | |

| 70 | 1.20 | 1.20 | |

| 80 | 1.80 | 1.85 | Significant water uptake, approaching deliquescence. |

| 90 | 3.50 | 3.60 | |

| 95 | Deliquescence | - | Sample becomes a solution. |

Note: This table is illustrative and based on the behavior of L-lysine. The actual values for this compound may differ.

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption characteristics of this compound and generate a moisture sorption isotherm.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound, previously dried under vacuum in the presence of a desiccant (e.g., P₂O₅), into a DVS sample pan.

-

Instrument Setup: Use a DVS instrument (e.g., DVS Advantage 1). Set the analysis temperature to 25 °C.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min).

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH, followed by 5% increments to 95% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the relative humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration

Objective: To determine the absolute water content of this compound.

Methodology:

-

Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. For low water content, a coulometric titrator is preferred. The titration vessel should be conditioned to a dry state.

-

Reagent Preparation: Use commercially available Karl Fischer reagents (e.g., single-component or two-component systems). For amines, it may be necessary to use a solvent medium buffered with a weak acid (e.g., salicylic (B10762653) acid) to prevent side reactions.

-

Sample Preparation: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel. Due to the poor solubility of some amino acids in alcohols, direct titration may only determine surface moisture. For total water content, a KF oven can be used to heat the sample (e.g., 150-180 °C) and transfer the evaporated water to the titration cell with a dry carrier gas.

-

Titration: Start the titration. The endpoint is detected potentiometrically.

-

Calculation: The water content is calculated based on the amount of titrant consumed or the total charge passed (for coulometric titration).

Implications for Drug Development

The hygroscopic nature of this compound has significant implications throughout the drug development process, from early-stage synthesis to final product formulation.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the presence of water can interfere with coupling reactions, leading to lower yields and the formation of impurities. The hygroscopicity of this compound necessitates stringent control of the reaction environment to exclude moisture.

Formulation and Stability

For formulated drug products, moisture absorption can lead to:

-

Chemical Instability: Hydrolysis of the methyl ester group can occur, leading to the formation of L-lysine and methanol. This degrades the active pharmaceutical ingredient (API) and can introduce impurities.

-

Physical Instability: Changes in the physical form of the solid, such as caking, deliquescence, and altered dissolution profiles, can impact the performance and shelf-life of the final dosage form.

-

Microbial Growth: High water activity can support microbial growth, compromising the safety of the product.

Handling and Storage

Proper handling and storage procedures are critical to mitigate the effects of hygroscopicity. This compound should be stored in tightly sealed containers with desiccants, under an inert atmosphere (e.g., nitrogen or argon), and in a controlled low-humidity environment.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully managed throughout its lifecycle in research and pharmaceutical development. Quantitative characterization through techniques like Dynamic Vapor Sorption and Karl Fischer titration provides essential data for developing appropriate handling, storage, and formulation strategies. By understanding and mitigating the risks associated with moisture absorption, researchers and drug development professionals can ensure the quality, stability, and efficacy of peptides and other pharmaceuticals derived from this important amino acid derivative.

References

The Strategic Role of H-Lys-OMe.2HCl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a pivotal building block in the intricate field of peptide synthesis. Its unique chemical architecture, featuring a protected carboxyl group and a reactive primary amine, offers synthetic chemists a versatile tool for the controlled assembly of peptide chains. This technical guide provides an in-depth exploration of the role of this compound, detailing its physicochemical properties, its application in various peptide synthesis strategies, and comprehensive experimental protocols.

Core Attributes of this compound

This compound is a derivative of the essential amino acid L-lysine, where the carboxylic acid is protected as a methyl ester and both the alpha- and epsilon-amino groups are protonated as hydrochloride salts.[1] This configuration imparts several advantageous properties for peptide synthesis. The dihydrochloride salt form enhances the compound's stability, solubility in aqueous solutions, and shelf-life, ensuring consistent handling and reactivity.[1] The methyl ester protection of the C-terminus allows for selective peptide elongation or derivatization.[1]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, critical for its effective use in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C7H16N2O2.2HCl | [1][2] |

| Molecular Weight | 233.14 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1][3] |

| Melting Point | 197 °C | [1] |

| Purity | Typically >98% | [1][3] |

| Solubility | Highly soluble in water | [1] |

| Specific Rotation | +13° to +19° ([α]20/D, c=5 in H2O) | [1] |

Role in Peptide Synthesis Methodologies

This compound is a versatile reagent compatible with the two primary strategies of peptide synthesis: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[1] Its application is particularly valuable in scenarios requiring the controlled, stepwise addition of amino acids to construct a desired peptide sequence.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, all reactants are dissolved in a suitable solvent. This compound serves as a foundational building block, with its protected C-terminus preventing unwanted polymerization. The synthesis proceeds by coupling the N-terminus of this compound with the activated C-terminus of another protected amino acid. This method, while labor-intensive, is advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[4]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, the more common method for research-scale peptide synthesis, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5][6] this compound can be incorporated into the peptide sequence, with its protected C-terminus being advantageous in specific synthetic designs. The general workflow for SPPS is depicted below.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The structure of this compound with its protecting groups is central to its function.

Figure 2: Structural representation of this compound highlighting its protecting groups.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in peptide synthesis. Specific reaction conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol outlines a typical coupling reaction in solution phase where this compound acts as the N-terminal component.

Materials:

-

This compound

-

N-α-Fmoc-protected amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolution: Dissolve the N-α-Fmoc-protected amino acid (1.0 eq), HATU (1.0 eq), and this compound (1.1 eq) in anhydrous DMF.

-

Neutralization and Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salts and facilitate the activation of the carboxylic acid by HATU.

-

Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[2]

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol describes the coupling of an N-α-Fmoc protected amino acid to a resin-bound peptide, where the N-terminal amino acid has a free amine, which could be derived from a lysine (B10760008) residue.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-α-Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) (3-5 eq)

-

Coupling reagent: HATU (3-5 eq)

-

Base: DIPEA (6-10 eq)

-

Anhydrous DMF

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminal residue is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Activation of the Incoming Amino Acid: In a separate vial, dissolve the N-α-Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction.[2] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step can be repeated.

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Global Deprotection

Once the desired peptide sequence is assembled on the resin, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. The specific composition of the cocktail and the reaction time may vary depending on the resin and the protecting groups used.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Conclusion

This compound is an indispensable reagent in the arsenal (B13267) of peptide chemists. Its strategic use, facilitated by the protective methyl ester and the stabilizing dihydrochloride form, enables the precise and efficient synthesis of complex peptides. A thorough understanding of its properties and the application of robust experimental protocols, as outlined in this guide, are crucial for leveraging its full potential in research, drug discovery, and the development of novel peptide-based therapeutics.

References

- 1. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Overview of Custom Peptide Synthesis [peptide2.com]

H-Lys-OMe·2HCl: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Applications, and Experimental Protocols of a Key Amino Acid Derivative

H-Lys-OMe·2HCl, or L-Lysine methyl ester dihydrochloride (B599025), is a versatile and pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, drug development, and biochemical research.[1][2] Its strategic chemical modifications—protection of the carboxyl group as a methyl ester and the presence of the dihydrochloride salt—offer significant advantages in terms of solubility, stability, and reactivity, making it an indispensable tool for scientists.[1] This technical guide provides a comprehensive overview of H-Lys-OMe·2HCl, including its physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of complex biomolecules.

Core Properties and Specifications

The utility of H-Lys-OMe·2HCl in sensitive applications such as peptide synthesis and pharmaceutical development is underpinned by its well-defined chemical and physical properties. The dihydrochloride salt form not only enhances its stability and shelf-life but also improves its solubility in aqueous media.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 26348-70-9 | [1][2][3] |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl | [1][2] |

| Molecular Weight | 233.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 197 °C | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Highly soluble in water | [1] |

| Specific Rotation | +13° to +19° ([α]20/D, c=5, H₂O) | [1] |

| Storage Conditions | Room temperature, ideally <15 °C, under inert gas, protected from moisture. Material is hygroscopic. | [1] |

Applications in Research and Development

The primary application of H-Lys-OMe·2HCl lies in its role as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The methyl ester protection of the C-terminus allows for selective amide bond formation at the N-terminus, a critical step in the stepwise elongation of peptide chains.[1]

Key Application Areas:

-

Peptide and Protein Synthesis: It serves as a crucial starting material for the synthesis of peptides and proteins, compatible with both Fmoc and Boc protection strategies.[1]

-

Drug Development and Prodrug Preparation: H-Lys-OMe·2HCl is utilized in the synthesis of peptidomimetics and other pharmaceutical compounds.[2] Its structure is also amenable to the preparation of prodrugs, where the lysine (B10760008) moiety can be tailored to improve bioavailability or targeted delivery.

-

Biochemical and Proteomics Research: This derivative is employed in the creation of synthetic peptides for use as substrates, inhibitors, or standards in enzymatic assays and proteomics studies.[1][2]

-

Intermediate in Specialty Chemicals: It acts as a precursor in the manufacture of various specialty chemicals and active pharmaceutical ingredients (APIs).[1]

-

Bioconjugation: The lysine residue, once deprotected, provides a reactive primary amine for conjugation to other molecules, such as fluorescent dyes, polymers, or drug payloads.

Experimental Protocols

While specific experimental conditions can vary based on the peptide sequence and scale of synthesis, the following protocols provide a detailed methodology for the use of H-Lys-OMe·2HCl in standard peptide synthesis workflows.

Solution-Phase Peptide Coupling using H-Lys-OMe·2HCl

This protocol outlines a typical coupling reaction in solution phase, where H-Lys-OMe·2HCl serves as the amine component.

Materials:

-

H-Lys-OMe·2HCl

-

N-terminally protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagent (e.g., HBTU, HATU, or DCC)

-

Base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the N-terminally protected amino acid (1.0 equivalent) and the coupling reagent (1.05 equivalents) in the chosen anhydrous solvent.

-

Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Addition of H-Lys-OMe·2HCl: In a separate flask, dissolve H-Lys-OMe·2HCl (1.0 equivalent) in the anhydrous solvent. Add the base (2.2 equivalents) to neutralize the hydrochloride salts and liberate the free amine.

-

Coupling Reaction: Add the solution of activated amino acid to the H-Lys-OMe·2HCl solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and byproducts. The resulting dipeptide can be purified by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol describes the incorporation of a lysine residue using an Fmoc-protected lysine derivative, which would be a subsequent step after initiating a peptide chain that might have been started with a different amino acid attached to the resin. The workflow illustrates the general cycle where a derivative like H-Lys-OMe·2HCl would be used if the synthesis were initiated from the C-terminus in solution and then attached to a resin, or more commonly, how a protected lysine is added to a growing chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Fmoc-Lys(Boc)-OH (as the building block to be added)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the resin.

-

Reaction: Agitate the resin with the coupling mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection

After the desired peptide sequence is synthesized on the solid support, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

Materials:

-

Peptide-loaded resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum.

Purification of the Peptide

The final step is the purification of the crude peptide, typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of solvent A.

-

HPLC Purification: Inject the peptide solution onto the C18 column. Elute the peptide using a linear gradient of solvent B.

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

The Biochemical Applications of H-Lys-OMe.2HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine methyl ester dihydrochloride (B599025) (H-Lys-OMe.2HCl) is a versatile derivative of the essential amino acid L-lysine. Its unique chemical properties, primarily the protection of the carboxyl group as a methyl ester and the enhanced stability and solubility afforded by the dihydrochloride salt form, make it a valuable tool in various biochemical and pharmaceutical research applications.[1] This technical guide provides an in-depth overview of the core applications of this compound in biochemistry, with a focus on its utility in peptide synthesis, bioconjugation, and a detailed examination of its role in enhancing the incorporation of unnatural amino acids into proteins. This guide includes quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its practical application in the laboratory.

Introduction to this compound

This compound is a white to off-white crystalline powder that is highly soluble in water. The methyl esterification of the carboxyl group prevents its participation in peptide bond formation, allowing for selective reactions at the α-amino and ε-amino groups of the lysine (B10760008) side chain. The dihydrochloride salt form not only improves its stability and shelf-life but also enhances its solubility in aqueous buffers, a critical feature for many biochemical experiments.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 26348-70-9 | |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl | |

| Molecular Weight | 233.14 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 197 °C | |

| Solubility | Highly soluble in water | |

| Purity | >98% |

Core Applications in Biochemistry

Peptide Synthesis

The primary and most established application of this compound is as a building block in both solid-phase and solution-phase peptide synthesis. The methyl ester protection of the C-terminus allows for the controlled, sequential addition of other amino acids to the N-terminus. This strategy is fundamental in the synthesis of custom peptides for various research purposes, including drug discovery, proteomics, and the development of peptide-based therapeutics.[1][2]

Bioconjugation and Prodrug Development

The reactive amino groups of this compound make it a useful reagent in bioconjugation, the process of linking molecules to proteins or other biomolecules. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Furthermore, this compound can be incorporated into prodrugs to improve their pharmacokinetic properties, such as solubility and bioavailability.[1]

Enhancing the Incorporation of Unnatural Amino Acids into Proteins

A significant and advanced application of lysine methyl esters is in the field of protein engineering, specifically for enhancing the incorporation of unnatural amino acids (UAAs) into proteins in vivo. The use of methyl-esterified UAAs has been shown to significantly improve their uptake and incorporation into proteins in bacterial expression systems like E. coli.

The cell membrane can be a barrier to the efficient uptake of free-form UAAs. The methyl ester form of a lysine derivative can act as a pro-drug, masking the charge of the carboxyl group and thereby increasing the molecule's hydrophobicity and ability to cross the cell membrane. Once inside the cell, endogenous esterases can hydrolyze the methyl ester, releasing the free UAA for incorporation into proteins by the engineered tRNA/aminoacyl-tRNA synthetase pair. This leads to a higher intracellular concentration of the UAA and, consequently, a greater yield of the UAA-containing protein.

Research has demonstrated a significant increase in the yield of proteins containing unnatural lysine derivatives when the methyl ester form of the UAA is used. The following table summarizes the reported improvements in protein yield.

| Unnatural Amino Acid (UAA) | Protein | Fold Increase in Yield (Methyl Ester vs. Free Acid) | Reference |

| Nε-thiaprolyl-l-lysine (ThzK) | Ubiquitin (UB) & Green Fluorescent Protein (GFP) | 2-6 fold | |

| Nε-Boc-l-Lysine (BocK) | Ubiquitin (UB) & Green Fluorescent Protein (GFP) | 2-5 fold | |

| Nε-propargyl-l-Lysine (PrK) | Ubiquitin (UB) & Green Fluorescent Protein (GFP) | 2-5 fold |

Experimental Protocols

Protocol for Enhanced Incorporation of Unnatural Amino Acids into Proteins

This protocol is adapted from methodologies demonstrating the enhanced incorporation of methyl-esterified unnatural amino acids into proteins expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the protein of interest with a TAG amber codon at the desired incorporation site

-

pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for the specific UAA

-

Luria-Bertani (LB) medium

-

Minimal medium (e.g., M9) supplemented with glucose

-

Appropriate antibiotics for plasmid selection

-

H-Lys(UAA)-OMe.HCl (the methyl ester form of the unnatural lysine derivative)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-arabinose

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

-

Pre-Induction: Inoculate 500 mL of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction of tRNA/Synthetase: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the tRNA/aminoacyl-tRNA synthetase pair from the pEVOL plasmid. Continue to shake at 37°C for 1 hour.

-

Medium Exchange: Harvest the cells by centrifugation at 4,000 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in an equal volume of minimal medium supplemented with glucose and the appropriate antibiotics.

-

UAA Addition and Protein Expression: Add the H-Lys(UAA)-OMe.HCl to the culture to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Incubation and Harvest: Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for 12-16 hours with shaking. Harvest the cells by centrifugation.

-

Protein Purification: Purify the UAA-containing protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Visualizations

Workflow for Enhanced Unnatural Amino Acid Incorporation